molecular formula C11H9NO5S B1434897 Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate CAS No. 1858251-73-6

Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate

Cat. No. B1434897
CAS RN: 1858251-73-6
M. Wt: 267.26 g/mol
InChI Key: IFUIFAFVIAMZJD-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H9NO5S . It is an ester amide of a squaric acid amino acid derivative . This compound may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclobutene ring with two carbonyl groups, a methoxy group, and an amino group attached to it . This structure is further connected to a thiophene ring, which is then carboxylated and esterified .

Scientific Research Applications

Reactivity and Synthesis

  • Cyclization Mechanisms : Research by Hajjem et al. explored the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the formation of [3,2-d]4(3H)thienopyrimidinones. This study provides insights into cyclization mechanisms and the relative activities of ester and imidate groups, which are relevant for understanding the reactivity of structurally similar compounds (Hajjem, Khoud, & Baccar, 2010).
  • Synthetic Pathways : Another study by Žugelj et al. detailed the synthesis of (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates from methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, showcasing a two-step transformation process. This research contributes to the development of novel synthetic routes for thiophene derivatives (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

properties

IUPAC Name

methyl 2-[(2-methoxy-3,4-dioxocyclobuten-1-yl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c1-16-9-6(7(13)8(9)14)12-10-5(3-4-18-10)11(15)17-2/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUIFAFVIAMZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)NC2=C(C=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate
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Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate
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Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate
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Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate
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Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate
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Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate

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